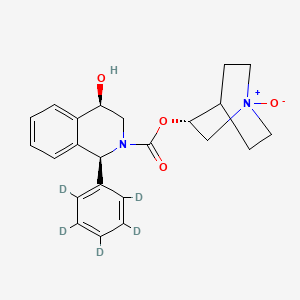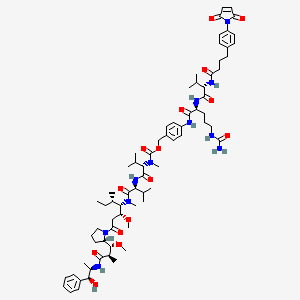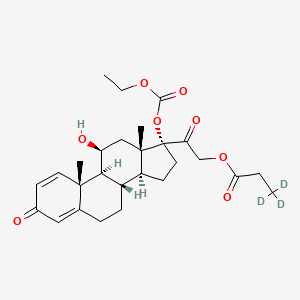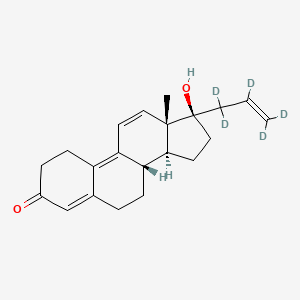
ADU-S100 enantiomer (Ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADU-S100 enantiomer (Ammonium salt) is a less active enantiomer of ADU-S100, which is an activator of the stimulator of interferon genes (STING). This compound is primarily used in scientific research, particularly in the fields of immunology and oncology, due to its ability to modulate immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 enantiomer (Ammonium salt) involves the preparation of cyclic dinucleotides. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of phosphorothioate linkages to enhance stability and bioactivity .
Industrial Production Methods
Industrial production methods for ADU-S100 enantiomer (Ammonium salt) are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps, including the synthesis of precursor molecules, cyclization, and purification .
化学反応の分析
Types of Reactions
ADU-S100 enantiomer (Ammonium salt) primarily undergoes reactions typical of cyclic dinucleotides, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its bioactivity.
Reduction: This reaction can modify the oxidation state of the molecule, impacting its stability and function.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing or diminishing its activity.
Common Reagents and Conditions
Common reagents used in reactions involving ADU-S100 enantiomer (Ammonium salt) include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency and product yield .
Major Products Formed
The major products formed from reactions involving ADU-S100 enantiomer (Ammonium salt) depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified cyclic dinucleotides with altered bioactivity .
科学的研究の応用
ADU-S100 enantiomer (Ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of cyclic dinucleotides and their interactions with various reagents.
Biology: Employed in research on cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING).
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, due to its ability to modulate immune responses and enhance anti-tumor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting immune-related diseases.
作用機序
ADU-S100 enantiomer (Ammonium salt) exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response. The molecular targets involved include the STING protein, TANK-binding kinase 1 (TBK1), and interferon regulatory factor 3 (IRF3). These interactions result in the activation of downstream signaling pathways that enhance immune responses and promote anti-tumor activity .
類似化合物との比較
Similar Compounds
2’3’-c-di-AM (PS)2 (Rp,Rp): Another cyclic dinucleotide that activates the STING pathway, similar to ADU-S100 enantiomer (Ammonium salt).
ADU-S100 (MIW815): The more active enantiomer of ADU-S100 enantiomer (Ammonium salt), with higher potency in activating the STING pathway.
ML RR-S2 CDA: A cyclic dinucleotide with similar bioactivity and applications in immunology and oncology.
Uniqueness
ADU-S100 enantiomer (Ammonium salt) is unique due to its specific enantiomeric form, which results in lower activity compared to its more active counterpart, ADU-S100 (MIW815). This lower activity can be advantageous in certain research applications where a less potent activator of the STING pathway is desired .
特性
分子式 |
C20H30N12O10P2S2 |
|---|---|
分子量 |
724.6 g/mol |
IUPAC名 |
azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChIキー |
VZYXAGGQHVUTHM-QYUKNOIISA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)



![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)







